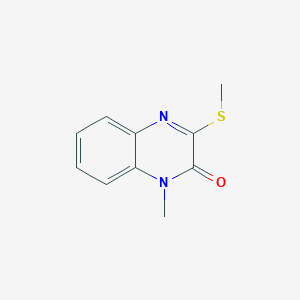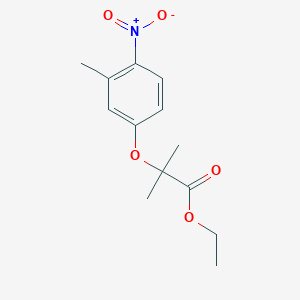![molecular formula C12H17ClN2OS B6033656 1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride](/img/structure/B6033656.png)
1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride, also known as MBT-P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent against the hepatitis C virus. In agriculture, 1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride has been shown to have fungicidal properties against various plant pathogens. In material science, it has been studied for its potential use in the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and viral replication. It may also disrupt the cell membrane of plant pathogens, leading to their death.
Biochemical and Physiological Effects:
1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride has been shown to have low toxicity in animal studies. However, its effects on human health are not fully understood. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus. In plants, it has been shown to inhibit the growth of various fungal pathogens.
Advantages and Limitations for Lab Experiments
One advantage of 1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride is its low toxicity, making it a potentially safe compound for use in various applications. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. It may also be studied further for its antiviral properties, particularly against other viruses such as HIV. In agriculture, it may be studied for its potential use in developing new fungicides. In material science, it may be studied for its potential use in developing new metal-organic frameworks.
Synthesis Methods
1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride can be synthesized using a multistep process involving the reaction of 5-methyl-1H-benzimidazole with thioacetic acid followed by the reaction with 2-chloro-1-propanol. The resulting product is then treated with hydrochloric acid to obtain 1-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}-2-propanol hydrochloride hydrochloride.
properties
IUPAC Name |
1-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.ClH/c1-8-3-4-10-11(5-8)14-12(13-10)7-16-6-9(2)15;/h3-5,9,15H,6-7H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPYJUHTUFFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSCC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6033633.png)
![1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6033638.png)
![9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)

![dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate](/img/structure/B6033669.png)